1-Methoxypentane-2,4-dione
Overview
Description
1-Methoxypentane-2,4-dione is an organic compound with the molecular formula C6H10O3 It is a ketone and an ether, characterized by the presence of two carbonyl groups and one methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypentane-2,4-dione can be synthesized through a multi-step process involving the reaction of ethyl 2-methoxyacetate with sodium in toluene at -5°C, followed by the addition of acetone. The reaction mixture is then stirred at 15°C for 12 hours, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to maintain precise temperature control and efficient mixing.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxypentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxypentane-2,4-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxy group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Methoxypentane-2,4-dione: Similar structure but different reactivity due to the position of the methoxy group.
1-Methoxyhexane-2,4-dione: Longer carbon chain, affecting its physical properties and reactivity.
1-Ethoxypentane-2,4-dione: Ethoxy group instead of methoxy, leading to different chemical behavior.
Uniqueness: 1-Methoxypentane-2,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its combination of ketone and ether functionalities makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-methoxypentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMFVQMQKCVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978678 | |
Record name | 1-Methoxypentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6290-50-2 | |
Record name | 6290-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxypentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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